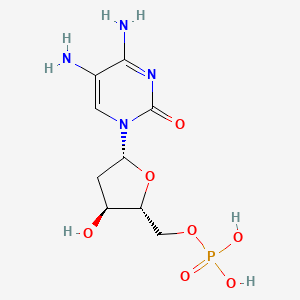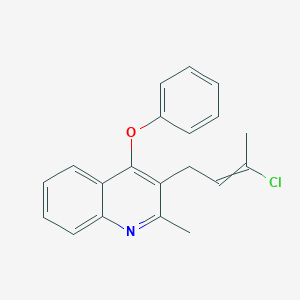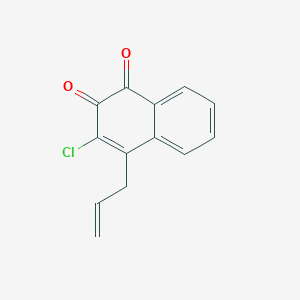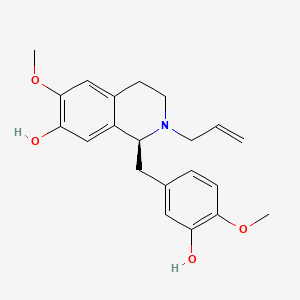![molecular formula C16H10Cl2N2O2 B14401373 1-Chloro-2-[(3-chloro-2-isocyanatophenyl)methyl]-3-(isocyanatomethyl)benzene CAS No. 88608-80-4](/img/structure/B14401373.png)
1-Chloro-2-[(3-chloro-2-isocyanatophenyl)methyl]-3-(isocyanatomethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-2-[(3-chloro-2-isocyanatophenyl)methyl]-3-(isocyanatomethyl)benzene is a complex organic compound belonging to the class of aromatic compounds. It features a benzene ring substituted with chlorine and isocyanate groups, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2-[(3-chloro-2-isocyanatophenyl)methyl]-3-(isocyanatomethyl)benzene typically involves multiple steps, starting with the chlorination of benzene derivatives. The introduction of isocyanate groups can be achieved through reactions with phosgene or other isocyanate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination and isocyanation processes. These methods are optimized for efficiency, cost-effectiveness, and safety, often utilizing continuous flow reactors and advanced purification techniques to achieve the desired product quality.
化学反応の分析
Types of Reactions: 1-Chloro-2-[(3-chloro-2-isocyanatophenyl)methyl]-3-(isocyanatomethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Addition Reactions: The isocyanate groups can participate in addition reactions with nucleophiles, such as amines and alcohols, forming urea and carbamate derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Common Reagents and Conditions:
Nucleophiles: Such as amines, alcohols, and thiols, are commonly used in substitution and addition reactions.
Oxidizing Agents: Such as potassium permanganate and chromium trioxide, are used for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride and sodium borohydride, are used for reduction reactions.
Major Products Formed:
Urea Derivatives: Formed from the reaction with amines.
Carbamate Derivatives: Formed from the reaction with alcohols.
Substituted Benzene Derivatives: Formed from nucleophilic substitution reactions.
科学的研究の応用
1-Chloro-2-[(3-chloro-2-isocyanatophenyl)methyl]-3-(isocyanatomethyl)benzene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactive isocyanate groups.
作用機序
The mechanism of action of 1-Chloro-2-[(3-chloro-2-isocyanatophenyl)methyl]-3-(isocyanatomethyl)benzene involves its reactive isocyanate groups, which can form covalent bonds with nucleophiles. This reactivity allows it to interact with various molecular targets, such as proteins and nucleic acids, potentially altering their function and activity. The pathways involved in these interactions depend on the specific nucleophiles and reaction conditions.
類似化合物との比較
1-Chloro-2-[(3-chloro-2-isocyanatophenyl)methyl]benzene: Lacks the additional isocyanate group, making it less reactive.
2-Chloro-1-[(3-chloro-2-isocyanatophenyl)methyl]-3-(isocyanatomethyl)benzene: A positional isomer with different reactivity and properties.
1-Bromo-2-[(3-bromo-2-isocyanatophenyl)methyl]-3-(isocyanatomethyl)benzene: Substituted with bromine instead of chlorine, affecting its reactivity and applications.
Uniqueness: 1-Chloro-2-[(3-chloro-2-isocyanatophenyl)methyl]-3-(isocyanatomethyl)benzene is unique due to its specific substitution pattern and the presence of multiple reactive isocyanate groups. This combination of features makes it particularly valuable in synthetic chemistry and industrial applications.
特性
CAS番号 |
88608-80-4 |
|---|---|
分子式 |
C16H10Cl2N2O2 |
分子量 |
333.2 g/mol |
IUPAC名 |
1-chloro-2-[(3-chloro-2-isocyanatophenyl)methyl]-3-(isocyanatomethyl)benzene |
InChI |
InChI=1S/C16H10Cl2N2O2/c17-14-5-2-4-12(8-19-9-21)13(14)7-11-3-1-6-15(18)16(11)20-10-22/h1-6H,7-8H2 |
InChIキー |
LBBFVNURVWAVBI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Cl)N=C=O)CC2=C(C=CC=C2Cl)CN=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


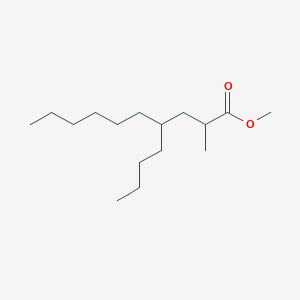

![Ethyl {1-[(benzyloxy)methyl]-1H-tetrazol-5-yl}acetate](/img/structure/B14401309.png)

![2,6-Bis[(4-azidophenyl)methylidene]-4-(hydroxymethyl)cyclohexan-1-one](/img/structure/B14401320.png)
![1-{4,6-Bis[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}pyrrolidin-3-one](/img/structure/B14401326.png)
![6-Chloro-5-methyl-1,6-diazabicyclo[3.1.0]hexane](/img/structure/B14401334.png)
![3-[(2,4,6-Trimethyldecyl)oxy]propan-1-amine](/img/structure/B14401342.png)
![1-Butanaminium, N-[bis(dibutylamino)methylene]-N-butyl-, chloride](/img/structure/B14401344.png)
![[1,4-Dimethoxy-3-(pent-1-en-1-yl)naphthalen-2-yl]methanol](/img/structure/B14401347.png)
